![molecular formula C106H107Cl5NP4Ru2+ B12054527 [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is a ruthenium-based complex that is widely used as a catalyst in asymmetric hydrogenation reactions. The compound consists of a dimethylammonium cation and a ruthenium complex anion, where the ruthenium is coordinated with chiral ligands derived from xylbinap. This complex is known for its high catalytic activity and enantioselectivity, making it valuable in the synthesis of chiral molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] typically involves the reaction of a ruthenium precursor with the chiral ligand ®-xylbinap in the presence of dimethylamine and a chloride source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex. The general reaction scheme can be represented as follows:
RuCl3⋅nH2O+2(R−xylbinap)+NH2Me2→[NH2Me2][(RuCl((R−xylbinap))2(μ−Cl)3]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the catalyst.
化学反应分析
Types of Reactions
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This complex can also participate in substitution reactions where the chloride ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Hydrogenation Reactions: Common reagents include hydrogen gas and various substrates such as ketones, imines, and alkenes. The reactions are typically carried out under high pressure and moderate temperatures.
Substitution Reactions: Reagents such as phosphines, amines, or other ligands can be used to replace the chloride ligands. These reactions often require the presence of a base and are conducted under inert atmosphere.
Major Products
The major products of these reactions are chiral molecules, which are valuable in the pharmaceutical and fine chemical industries. For example, the hydrogenation of ketones using this catalyst can produce chiral alcohols with high enantioselectivity.
科学研究应用
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: Employed in the synthesis of chiral intermediates for the production of biologically active compounds.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals, contributing to the development of medications with improved efficacy and reduced side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and other specialty chemicals where chiral purity is essential.
作用机制
The mechanism by which [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands ®-xylbinap create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds such as ketones, imines, and alkenes, and the pathways involve the formation of intermediate complexes that facilitate the transfer of hydrogen atoms.
相似化合物的比较
Similar Compounds
- [NH2Me2][(RuCl(®-binap))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-segphos))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-tolbinap))2(mu-Cl)3]
Uniqueness
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is unique due to the presence of the ®-xylbinap ligand, which provides distinct steric and electronic properties compared to other chiral ligands. This uniqueness translates to different catalytic activities and selectivities, making it suitable for specific reactions where other catalysts may not perform as effectively.
属性
分子式 |
C106H107Cl5NP4Ru2+ |
|---|---|
分子量 |
1898.3 g/mol |
IUPAC 名称 |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI 键 |
LJSDQAUPXVWQNF-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



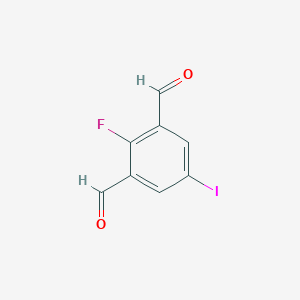
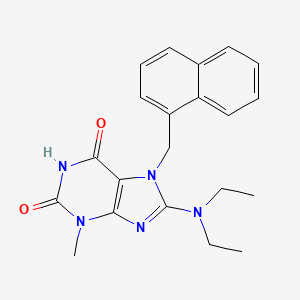

![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)
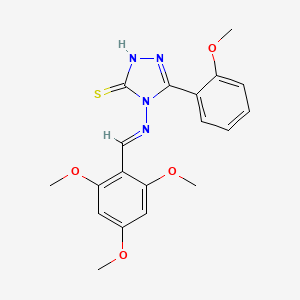


![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
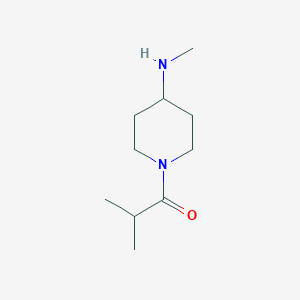
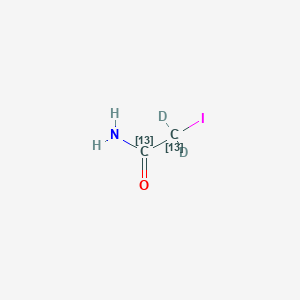
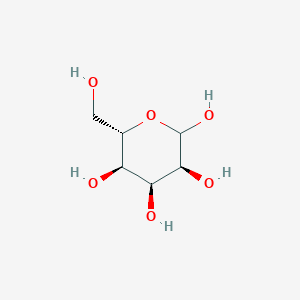
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
